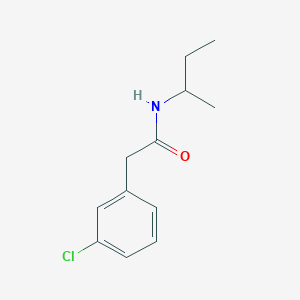![molecular formula C21H24N2O3S B5294467 ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate](/img/structure/B5294467.png)
ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate is a chemical compound that has gained popularity in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has a benzylthio moiety attached to it.
科学研究应用
Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, it has been studied for its effects on various biological targets such as enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme kinetics.
作用机制
The mechanism of action of Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. It has also been reported to inhibit the activity of the dopamine transporter, a protein involved in the reuptake of dopamine in the brain.
Biochemical and Physiological Effects
Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate has been reported to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This suggests that it may have potential applications in the treatment of diseases such as cancer and rheumatoid arthritis, where MMP activity is elevated. In addition, it has been reported to inhibit the activity of the dopamine transporter, which could have potential applications in the treatment of neurological disorders such as Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, it has been shown to have potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using this compound is the lack of information on its potential toxicity and side effects, which could limit its use in certain applications.
未来方向
There are many potential future directions for research on Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate. One direction could be to investigate its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Another direction could be to study its effects on other biological targets such as ion channels and transporters. Additionally, further research could be done to determine the potential toxicity and side effects of this compound, which could help to guide its use in future applications.
合成方法
The synthesis of Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate involves the reaction of piperazine with 2-(benzylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethyl chloroformate to obtain the final product. This method has been reported to produce high yields of the compound and is relatively easy to perform.
属性
IUPAC Name |
ethyl 4-(2-benzylsulfanylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-26-21(25)23-14-12-22(13-15-23)20(24)18-10-6-7-11-19(18)27-16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCNWLLCXSLGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-benzylsulfanylbenzoyl)piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)
![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5294419.png)
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)
![3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5294429.png)

![1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)

![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
![[4-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5294469.png)
![N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5294482.png)